2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
Synthesis Analysis
While there are no direct synthesis methods available for the specific compound, there are related studies on the synthesis of similar compounds. For instance, a study discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another study describes a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with similar structural features often explores synthetic routes and structural analysis. For example, studies on the synthesis and reactivity of compounds containing piperidine and pyrazole derivatives highlight methods to generate pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These methodologies are crucial for developing novel compounds with potential biological activities (Abdallah, Salaheldin, & Radwan, 2007). Structural characterization of analgesic isothiazolopyridines further contributes to understanding the molecular conformation and interactions, essential for drug design (Karczmarzyk & Malinka, 2008).
Biological Activities
Some studies focus on the biological activities of compounds with similar structural motifs, such as antihistaminic activity and inhibition of eosinophil infiltration, indicating potential therapeutic applications in allergies and inflammatory responses (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003). Additionally, the exploration of alpha(1)-adrenoceptor antagonists based on trazodone modifications, including the introduction of pyridazin-3(2H)-one moieties, reveals insights into receptor binding and antagonism, which could inform the development of treatments for conditions modulated by these receptors (Betti, Botta, Corelli, Floridi, Giannaccini, Maccari, Manetti, Strappaghetti, Tafi, & Corsano, 2002).
Properties
IUPAC Name |
2-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-8-18-9-16(21-13)23-6-4-14(5-7-23)10-24-17(26)3-2-15(22-24)25-12-19-11-20-25/h2-3,8-9,11-12,14H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHOFZXKMKHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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